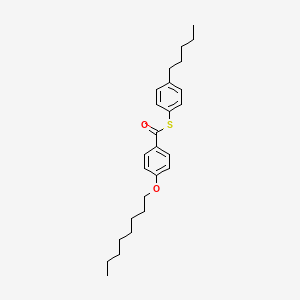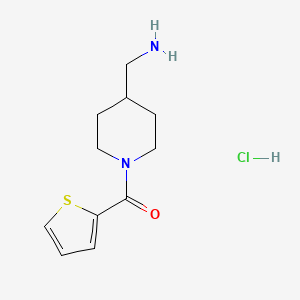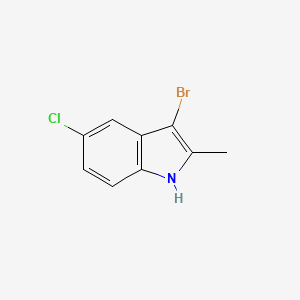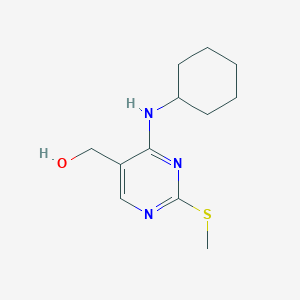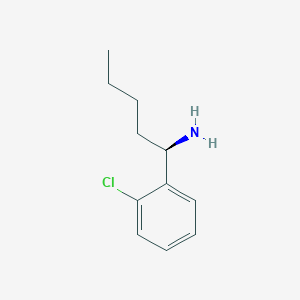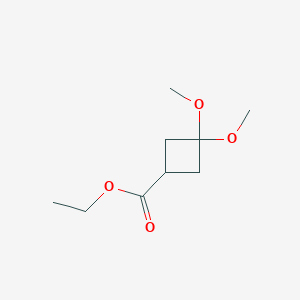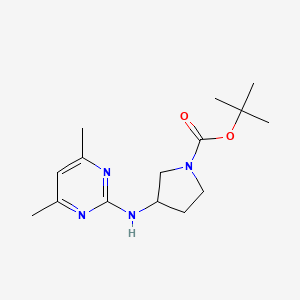
1,3-Dimethoxy-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethoxy-2-(trifluoromethyl)benzene: is an organic compound characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a benzene ringThe trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and increased lipophilicity, which can greatly affect the pharmacological activity of chemical compounds .
准备方法
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 1,3-dimethoxy-2-(trifluoromethyl)benzene involves the photo-induced trifluoromethylation of 1,3-dimethoxybenzene using pulsed light irradiation. This method has been shown to affect the regioselectivities and chemical yields of the reaction . The reaction conditions typically involve the use of a photoredox catalyst and suitable light sources to optimize the reaction parameters.
Industrial Production Methods: Industrial production methods for this compound may involve continuous light irradiation for most photochemical reactions. pulsed light, which can control the photon concentration per unit time by intermittent light irradiation, is also used to optimize the light source and improve reaction efficiency .
化学反应分析
Types of Reactions: 1,3-Dimethoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Photoredox Catalysts: Used in photo-induced trifluoromethylation reactions.
Lewis Acids: Employed in Friedel-Crafts acylation reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the trifluoromethylation of 1,3-dimethoxybenzene results in the formation of this compound .
科学研究应用
Chemistry: 1,3-Dimethoxy-2-(trifluoromethyl)benzene is used in the synthesis of various fluorine-containing compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability .
Biology and Medicine: The compound’s strong electron-withdrawing nature and increased lipophilicity make it a valuable intermediate in the development of drugs with improved pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
作用机制
The mechanism of action of 1,3-dimethoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s binding affinity and reactivity with various biological targets. This can lead to changes in metabolic stability and biological activity, making it a valuable compound in drug development .
相似化合物的比较
1,3-Dimethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,3,5-Trimethoxybenzene: Contains an additional methoxy group, leading to variations in reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which can further enhance its electron-withdrawing properties and biological activity.
Uniqueness: 1,3-Dimethoxy-2-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which provide a balance of electron-donating and electron-withdrawing effects. This combination can result in unique reactivity and applications in various fields .
属性
CAS 编号 |
106877-43-4 |
|---|---|
分子式 |
C9H9F3O2 |
分子量 |
206.16 g/mol |
IUPAC 名称 |
1,3-dimethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-4-3-5-7(14-2)8(6)9(10,11)12/h3-5H,1-2H3 |
InChI 键 |
MCVMSDDVPMIXAD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


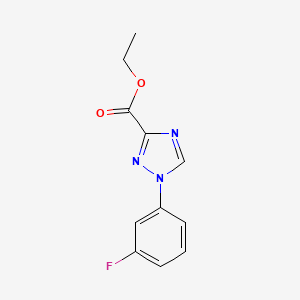
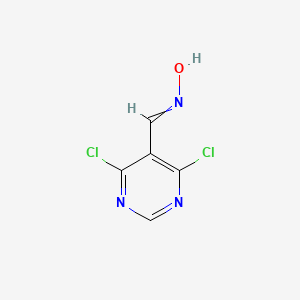

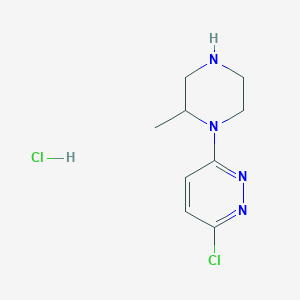
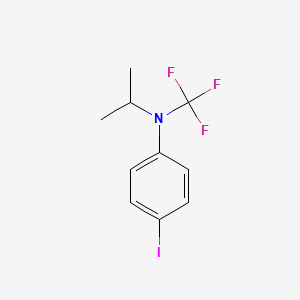
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)
